BETd-260 - 2093388-62-4

BETd-260

Catalog Number: EVT-286914
CAS Number: 2093388-62-4
Molecular Formula: C43H46N10O6
Molecular Weight: 798.905
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BETd-260, also known as ZBC260, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] PROTACs are a novel class of molecules designed to induce the degradation of specific target proteins. [] BETd-260 specifically targets members of the bromodomain and extra-terminal (BET) protein family, which are epigenetic "readers" involved in regulating gene transcription. [] This compound has emerged as a promising tool in cancer research due to its high potency and ability to overcome drug resistance. []

Future Directions
  • Clinical Development: Further research is needed to translate the preclinical success of BETd-260 into clinical applications for cancer treatment. []
  • Overcoming Resistance: Strategies to address potential resistance mechanisms, such as the upregulation of drug efflux pumps like ABCB1, need to be explored. []
  • Drug Delivery: Optimization of the pharmacokinetic properties of BETd-260, potentially through novel drug delivery systems, could enhance its therapeutic efficacy. []
  • Combination Therapy: Investigating the synergistic potential of BETd-260 with other anticancer agents could lead to more effective treatment strategies. []
  • Exploring New Targets: The PROTAC technology employed in BETd-260 could be applied to develop degraders for other therapeutically relevant targets, including "undruggable" proteins. []

BETi-211

Compound Description: BETi-211 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones and disrupting their transcriptional activity. []

Relevance: BETi-211 serves as the parent compound for BETd-260. It provides the BET-targeting moiety in the structure of BETd-260. The key difference is that BETi-211 is a BET inhibitor, while BETd-260 is a PROTAC degrader designed to induce BET protein degradation. BETd-246 was developed by linking BETi-211 to thalidomide. BETd-260 was subsequently developed by optimizing BETd-246 for in vivo efficacy. []

Thalidomide

Compound Description: Thalidomide is a glutamic acid derivative with immunomodulatory and anti-angiogenic properties. It binds to the E3 ubiquitin ligase cereblon and alters its substrate specificity, leading to the degradation of specific proteins. []

Relevance: Thalidomide serves as the E3 ligase-recruiting moiety in the structure of BETd-260. It is linked to BETi-211 to create a PROTAC molecule capable of inducing BET protein degradation. []

BETd-246

Compound Description: BETd-246 is a heterobifunctional PROTAC molecule consisting of BETi-211, a BET inhibitor, linked to thalidomide. It brings BET proteins and the E3 ubiquitin ligase cereblon into proximity, leading to ubiquitination and subsequent degradation of BET proteins. []

Relevance: BETd-246 is a first-generation BET degrader that directly preceded BETd-260. It demonstrated potent degradation of BET proteins in vitro and in vivo, leading to significant antitumor activity. BETd-260 is a further optimized analogue of BETd-246 with improved in vivo efficacy. []

OTX-015

Compound Description: OTX-015 is a small-molecule inhibitor of BET proteins, specifically targeting BRD2, BRD3, and BRD4. It disrupts the interaction between BET bromodomains and acetylated lysine residues on histones, thereby inhibiting the expression of target genes. []

Relevance: OTX-015 is a BET inhibitor used as a comparator to BETd-260 in preclinical studies. While both compounds target BET proteins, OTX-015 inhibits their function, while BETd-260 induces their degradation. []

dBET1

Compound Description: dBET1 is a heterobifunctional PROTAC molecule designed to induce degradation of BET proteins. It comprises a BET inhibitor moiety, JQ1, linked to a ligand for the E3 ubiquitin ligase cereblon. []

Relevance: dBET1 is another BET degrader investigated for its anti-cancer activity and compared to BETd-260. Similar to BETd-260, it utilizes the PROTAC technology to induce BET protein degradation, but differs in its specific BET-binding moiety and linker structure. []

ARV-825

Compound Description: ARV-825 is a PROTAC degrader targeting BET proteins. It is composed of a BET inhibitor linked to a phthalimide moiety that recruits the E3 ubiquitin ligase cereblon. ARV-825 effectively degrades BET proteins, leading to inhibition of c-Myc expression and downstream signaling. []

Relevance: ARV-825, like BETd-260, exemplifies the effectiveness of PROTACs in inducing targeted protein degradation. Both compounds target BET proteins and exhibit potent anticancer activity. They differ in their specific BET-binding moieties and linker structures, potentially influencing their degradation efficiency and selectivity. []

ARV-771

Compound Description: ARV-771 is a PROTAC degrader that specifically targets BET proteins for degradation. It comprises a BET inhibitor moiety connected to an E3 ligase ligand, which facilitates the ubiquitination and subsequent degradation of BET proteins. []

Relevance: ARV-771, similar to BETd-260, represents a promising strategy for developing anticancer therapies by inducing targeted protein degradation. Both compounds target BET proteins, but differ in their specific BET-binding moieties and linker structures. These variations may contribute to differences in their degradation kinetics, selectivity profiles, and overall efficacy. []

Synthesis Analysis

Methods and Technical Details

The synthesis of BETd-260 involves several key steps. Initially, the compound is synthesized through a series of chemical reactions starting from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride. This reaction yields an intermediate that is subsequently alkylated and subjected to various transformations, including ester hydrolysis and amide formation. The final product is achieved through careful optimization of reaction conditions to ensure high purity and yield .

The synthetic route can be summarized as follows:

  1. Condensation: Combine 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride to form an intermediate.
  2. Alkylation: Introduce tert-butyl bromoacetate to generate another intermediate.
  3. Hydrolysis: Perform trifluoroacetic acid-promoted ester hydrolysis.
  4. Amidation: React the resulting compound with appropriate reagents to form BETd-260.
Molecular Structure Analysis

Structure and Data

BETd-260 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with BET proteins. The detailed molecular formula and structural data indicate that it possesses a high degree of specificity for the bromodomain targets within the BET family, which includes proteins such as BRD2, BRD3, and BRD4 .

The structural integrity is crucial for its mechanism of action, as it enables the compound to effectively bind to its targets and facilitate their degradation through the ubiquitin-proteasome pathway.

Chemical Reactions Analysis

Reactions and Technical Details

BETd-260 operates primarily through targeted protein degradation via the ubiquitin-proteasome system. Upon binding to BET proteins, it promotes their ubiquitination, leading to proteasomal degradation. This process is facilitated by the recruitment of E3 ligases such as Cullin4A, which are critical for tagging proteins for degradation .

In vitro studies have demonstrated that treatment with BETd-260 leads to rapid depletion of BRD2, BRD3, and BRD4 proteins in various cancer cell lines. For instance, in osteosarcoma cell lines, BETd-260 was shown to induce significant apoptosis by degrading these oncogenic proteins .

Mechanism of Action

Process and Data

The mechanism of action of BETd-260 involves several steps:

  1. Binding: The compound binds selectively to BET proteins.
  2. Ubiquitination: It facilitates the recruitment of E3 ligases that ubiquitinate the bound proteins.
  3. Degradation: The ubiquitinated proteins are then directed to the proteasome for degradation.

This process not only reduces the levels of oncogenic BET proteins but also modulates downstream signaling pathways involved in cell proliferation and survival . Studies have shown that this mechanism leads to increased apoptosis in cancer cells, particularly in models of triple-negative breast cancer and hepatocellular carcinoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BETd-260 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Demonstrates stability under physiological conditions with a half-life conducive for therapeutic applications.

These properties are essential for its bioavailability and effectiveness as an anticancer agent .

Applications

Scientific Uses

BETd-260 has significant potential in scientific research and clinical applications:

Properties

CAS Number

2093388-62-4

Product Name

BETd-260

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Molecular Formula

C43H46N10O6

Molecular Weight

798.905

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O

Solubility

Soluble in DMSO

Synonyms

ZBC260; ZBC 260; ZBC-260; BETd-260; BETd 260; BETd260.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.